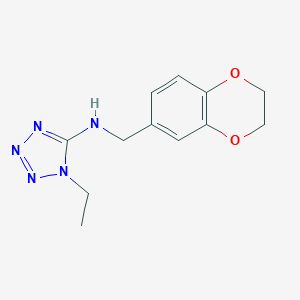![molecular formula C18H22ClNO3 B276703 1-({4-[(4-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-propanol](/img/structure/B276703.png)
1-({4-[(4-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-({4-[(4-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-propanol, also known as carvedilol, is a non-selective beta-blocker that is used to treat heart failure, hypertension, and angina. It was first synthesized in 1981 and was approved by the FDA in 1995. Carvedilol is a complex molecule that has been extensively studied due to its unique pharmacological properties.
Wirkmechanismus
Carvedilol works by blocking the beta-adrenergic receptors in the heart and blood vessels. This results in a decrease in heart rate and blood pressure, which can help to reduce the workload on the heart. Carvedilol also has alpha-blocking properties, which can help to dilate blood vessels and improve blood flow.
Biochemical and Physiological Effects:
Carvedilol has several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which can help to protect the heart from damage. Carvedilol also improves left ventricular function and reduces the risk of arrhythmias. In addition, 1-({4-[(4-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-propanol has been shown to have a beneficial effect on lipid metabolism and glucose tolerance.
Vorteile Und Einschränkungen Für Laborexperimente
Carvedilol is a useful tool for studying the cardiovascular system in the laboratory. It can be used to study the effects of beta-blockade on heart rate, blood pressure, and cardiac function. However, 1-({4-[(4-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-propanol has several limitations, including its non-selective beta-blocking properties and its complex molecular structure. These limitations can make it difficult to interpret the results of experiments using 1-({4-[(4-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-propanol.
Zukünftige Richtungen
There are several future directions for research on 1-({4-[(4-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-propanol. One area of interest is the development of more selective beta-blockers that target specific beta-adrenergic receptors. Another area of interest is the use of 1-({4-[(4-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-propanol in combination with other drugs to treat heart failure and hypertension. Finally, there is a need for more research on the long-term effects of 1-({4-[(4-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-propanol on cardiovascular health.
Synthesemethoden
The synthesis of 1-({4-[(4-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-propanol involves several steps, including the protection of the amino group, the coupling of the benzyl and methoxy groups, and the deprotection of the amino group. The final product is obtained after several purification steps, including recrystallization and column chromatography. The synthesis of 1-({4-[(4-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-propanol is a challenging process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
Carvedilol has been extensively studied for its pharmacological properties. It has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its cardioprotective effects. Carvedilol has also been shown to improve left ventricular function and reduce mortality in patients with heart failure.
Eigenschaften
Produktname |
1-({4-[(4-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-propanol |
|---|---|
Molekularformel |
C18H22ClNO3 |
Molekulargewicht |
335.8 g/mol |
IUPAC-Name |
1-[[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methylamino]propan-2-ol |
InChI |
InChI=1S/C18H22ClNO3/c1-13(21)10-20-11-15-5-8-17(18(9-15)22-2)23-12-14-3-6-16(19)7-4-14/h3-9,13,20-21H,10-12H2,1-2H3 |
InChI-Schlüssel |
JAOWOAJNLZHFKK-UHFFFAOYSA-N |
SMILES |
CC(CNCC1=CC(=C(C=C1)OCC2=CC=C(C=C2)Cl)OC)O |
Kanonische SMILES |
CC(CNCC1=CC(=C(C=C1)OCC2=CC=C(C=C2)Cl)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



methanamine](/img/structure/B276621.png)
![2-[({5-[3-(Trifluoromethyl)phenyl]-2-furyl}methyl)amino]ethanol](/img/structure/B276624.png)
![3-[(4-Chlorocinnamyl)amino]-4-methoxybenzoic acid](/img/structure/B276627.png)
![3-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]-2-methylbenzoic acid](/img/structure/B276629.png)
![3-{[4-(Allyloxy)benzyl]amino}-2-methylbenzoic acid](/img/structure/B276630.png)
![N-{[5-(2-chlorophenyl)-2-furyl]methyl}-1H-1,2,4-triazol-3-amine](/img/structure/B276631.png)
![N-{[5-(3-chloro-2-methylphenyl)-2-furyl]methyl}-1H-1,2,4-triazol-3-amine](/img/structure/B276632.png)
![N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-(1H-1,2,4-triazol-3-yl)amine](/img/structure/B276633.png)
![N-[(5-phenylfuran-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B276635.png)

![N-{[5-(2-chlorophenyl)furan-2-yl]methyl}-1-ethyl-1H-tetrazol-5-amine](/img/structure/B276638.png)
![N-{5-chloro-2-[(4-methylbenzyl)oxy]benzyl}-1-methyl-1H-tetrazol-5-amine](/img/structure/B276639.png)
![N-(1-ethyl-1H-tetraazol-5-yl)-N-{3-[(4-methylbenzyl)oxy]benzyl}amine](/img/structure/B276640.png)
![4-[5-({[2-(1H-indol-3-yl)ethyl]amino}methyl)-2-furyl]benzoic acid](/img/structure/B276642.png)